2,2',4,4',5,5'-Hexabromodiphenyl ether
Overview
Description
2,2’,4,4’,5,5’-Hexabromodiphenyl ether, also known as BDE-153, is a polybrominated diphenyl ether (PBDE) used as a flame retardant . It is an organobromine compound and an aromatic ether . The molecular formula is C12H4Br6O and the molecular weight is 643.58 .
Molecular Structure Analysis
The molecular structure of 2,2’,4,4’,5,5’-Hexabromodiphenyl ether consists of two phenyl rings connected by an ether linkage, with six bromine atoms attached to the carbon atoms in the phenyl rings .Physical And Chemical Properties Analysis
The boiling point of 2,2’,4,4’,5,5’-Hexabromodiphenyl ether is 453 °C. It has a density of 2.502±0.06 g/cm3. It is sparingly soluble in chloroform and slightly soluble in ethyl acetate .Scientific Research Applications
Flame Retardant
BDE-153 is a type of polybrominated diphenyl ether (PBDE) that is commonly used as a flame retardant . It is added to a variety of consumer products, including electronics, textiles, and furniture, to slow the spread of fire.
Toxicology Research
BDE-153 is a subject of interest in toxicology research. Studies have been conducted to understand its effects on human health and the environment . These studies help inform regulations and guidelines for the safe use and disposal of PBDEs.
Genetic Toxicity Evaluation
BDE-153 has been evaluated for genetic toxicity using the Salmonella/E.coli Mutagenicity Test or Ames Test . This test is used to determine the mutagenic potential of a substance, i.e., its ability to cause genetic mutations.
Chemical Reference Material
BDE-153 is used as a reference material in analytical chemistry . Laboratories use it to calibrate their instruments and validate their methods when analyzing samples for PBDE content.
Thermophysical Research
The thermophysical properties of BDE-153, such as its enthalpy of vaporization, have been studied . This information is useful in various fields, including material science, chemical engineering, and environmental science.
Mechanism of Action
Target of Action
2,2’,4,4’,5,5’-Hexabromodiphenyl ether, also known as BDE-153, is a polybrominated diphenyl ether (PBDE) used as a flame retardant As a pbde, it is known to interact with various biological systems, potentially affecting thyroid hormone regulation and neurodevelopment .
Mode of Action
As a PBDE, it is known to bioaccumulate in organisms and persist in the environment . It is suggested that PBDEs may disrupt endocrine function, particularly thyroid hormone regulation, and may have neurotoxic effects .
Biochemical Pathways
Pbdes in general are known to disrupt endocrine function and may interfere with thyroid hormone regulation . This could potentially affect a variety of downstream biochemical pathways related to growth, development, and metabolism.
Pharmacokinetics
As a pbde, it is known to bioaccumulate in organisms and persist in the environment . This suggests that it may have a long biological half-life and may be slowly metabolized and excreted.
Result of Action
Exposure to pbdes has been associated with neurotoxic effects and endocrine disruption, particularly affecting thyroid hormone regulation . These effects could potentially lead to a variety of health effects, including developmental delays and cognitive impairments.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,4,4’,5,5’-Hexabromodiphenyl ether. As a persistent organic pollutant (POP), it is resistant to environmental degradation and can accumulate in the environment over time . Factors such as temperature, pH, and the presence of other chemicals can potentially affect its stability and activity. Furthermore, its bioavailability and effects can be influenced by factors such as the organism’s age, diet, and overall health status.
Safety and Hazards
properties
IUPAC Name |
1,2,4-tribromo-5-(2,4,5-tribromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6O/c13-5-1-9(17)11(3-7(5)15)19-12-4-8(16)6(14)2-10(12)18/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXIRSKYBISPGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)Br)OC2=CC(=C(C=C2Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4030047 | |
Record name | 2,2',4,4',5,5'-Hexabromodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4030047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2,2',4,4',5,5'-Hexabromodiphenyl ether | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037525 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2,2',4,4',5,5'-Hexabromodiphenyl ether | |
CAS RN |
68631-49-2 | |
Record name | BDE 153 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68631-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexabrominated diphenyl ether 153 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068631492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',4,4',5,5'-Hexabromodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4030047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',4,4',5,5'-HEXABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX58WCQ511 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,2',4,4',5,5'-Hexabromodiphenyl ether | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037525 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
157.6 °C | |
Record name | 2,2',4,4',5,5'-Hexabromodiphenyl ether | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037525 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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